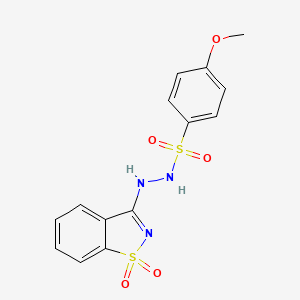

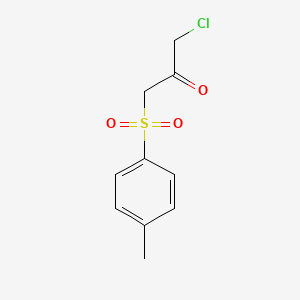

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

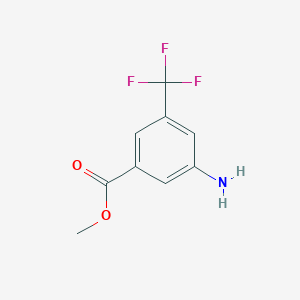

The compound "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide" is a derivative of benzisothiazol, which is a class of compounds known for their biological activities. The structure of this compound suggests it may have potential applications in pharmaceuticals, particularly due to the presence of the sulfonohydrazide group, which is often associated with antimicrobial properties.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including N-alkylation, ring expansion, and hydrazinolysis. For instance, a novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized starting from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate, followed by ring expansion and hydrazinolysis . This method could potentially be adapted for the synthesis of "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide" by altering the benzaldehydes used in the final step.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of such compounds. For example, a related compound with a thiazol moiety was characterized using X-ray single crystal diffraction, which revealed the presence of two independent molecules in the asymmetric unit . Density functional theory (DFT) and other computational methods are also employed to optimize the molecular geometry and compare it with experimental data. These techniques could be applied to analyze the molecular structure of "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide".

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For instance, Schiff bases derived from hydrazides exhibit tautomerism, which is a form of chemical reactivity where a proton transfer occurs between different atoms within the molecule . This tautomerism can lead to photochromic and thermochromic properties, which might also be expected in "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide".

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized using spectroscopic techniques like IR, NMR, and UV-Visible spectroscopy. For example, Schiff bases have been characterized by their IR, 1H NMR, and 13C NMR spectra . Theoretical calculations, such as those determining vibrational frequencies and molecular electrostatic potential (MEP) distributions, are also valuable for understanding the properties of the compound . These methods would be relevant for analyzing the physical and chemical properties of "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide".

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis in Antimicrobial Agents

Compounds similar to N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide have been synthesized using microwave-assisted methods. These compounds exhibit moderate to significant antimicrobial activities, particularly against bacterial and fungal strains. The study highlights that compounds with greater lipophilicity, like N-methyl analogs, demonstrate higher antibacterial activities (Ahmad et al., 2011).

Synthesis and Structural Characterization

The synthesis and characterization of novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which bear structural similarities to the compound , have been explored. These synthesized compounds were preliminarily evaluated for their antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).

Schiff Base Compounds

Schiff base compounds derived from N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide analogs have been synthesized and characterized. They showed significant biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects. These compounds also demonstrated effective interaction with Salmon sperm DNA, indicating potential for DNA-binding applications (Sirajuddin et al., 2013).

Crystal Structure Analysis

Research into the crystal structure of related compounds has provided insights into their molecular configurations, which is crucial for understanding their chemical properties and potential applications in various fields of research (تحریری et al., 2018).

Electrochemical Properties

Studies have been conducted on the electrochemical and spectroelectrochemical properties of novel peripherally octa-substituted metallophthalocyanines that include derivatives of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide. Such research is significant for understanding the redox behavior of these compounds in various chemical reactions (Kantekin et al., 2015).

Ligand Synthesis for Metal Coordination

The synthesis of novel benzisothiazole-tetrazolyl derivatives, including N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide derivatives, has been explored for their potential application as nitrogen ligands in metal coordination. This application is important in the field of catalysis and material science (Frija et al., 2009).

Eigenschaften

IUPAC Name |

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methoxybenzenesulfonohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S2/c1-22-10-6-8-11(9-7-10)23(18,19)17-15-14-12-4-2-3-5-13(12)24(20,21)16-14/h2-9,17H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXJTKMCUNVJCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)